3-Iodocytisine
Description
3-Iodocytisine is a halogenated derivative of (−)-cytisine, a natural alkaloid isolated from plants of the Fabaceae family. The introduction of an iodine atom at the 3-position of cytisine enhances its pharmacological profile, including increased receptor-binding affinity and selectivity.
Key properties of this compound include:
- Structural modification: Substitution of hydrogen with iodine at the 3-position of the cytisine backbone, altering its electronic and steric properties.
- Pharmacological effects: Potent dopamine and norepinephrine release in rat brain slices, reversible hypothermia in mice (up to 13°C drop at 1 mg kg⁻¹), and selective interaction with β4-containing nAChRs in the peripheral nervous system .
Properties
Molecular Formula |
C11H13IN2O |
|---|---|
Molecular Weight |
316.14 g/mol |
IUPAC Name |
(1R,9S)-5-iodo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C11H13IN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1 |
InChI Key |
GQVTUDRXPMPVRX-JGVFFNPUSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)I |
Canonical SMILES |
C1C2CNCC1C3=CC=C(C(=O)N3C2)I |
Synonyms |
3-iodocytisine |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Cytisine Derivatives
Halogenation at the 3- or 5-position of cytisine significantly impacts receptor affinity, selectivity, and in vivo efficacy. Key derivatives include:
Non-Cytisine Analogues
| Compound | Structure | Key Effects |
|---|---|---|
| Nicotine | Pyridine alkaloid | Full α4β2 agonist; moderate dopamine release; tolerance issues |
| Varenicline | Quinoxaline derivative | Partial α4β2 agonist; FDA-approved for smoking cessation |
In Vitro vs. In Vivo Efficacy
- This compound : Exhibits 10× higher potency than cytisine in releasing dopamine in vitro (rat striatal slices). However, its hypothermic effect in mice (1 mg kg⁻¹, intraperitoneal) is mediated by β4/β2 nAChRs, distinct from dopamine-related pathways .
- Paradoxically, it increases locomotion at low doses, suggesting complex receptor interactions .
- 5-Bromocytisine : Retains dose-dependent dopamine release in vivo and attenuates striatal dopamine loss in Parkinsonian rats at 1 mg kg⁻¹ .
Receptor Selectivity and Therapeutic Implications
- α4β2 vs. α7 Selectivity :
- β4 Subunit Interaction :
Adverse Effects and Limitations
| Compound | Adverse Effects | Limitations |
|---|---|---|
| This compound | Severe hypothermia at high doses; peripheral nervous system activation | Narrow therapeutic window |
| 3-Bromocytisine | Inconsistent dose-response; reduced efficacy in chronic models | Poor pharmacokinetics |
| 5-Bromocytisine | Moderate hypothermia; tolerance development | Limited β4 subtype specificity |
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